1,2-Epoxydodecane

Catalog No.
S1894550
CAS No.
2855-19-8
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxydodecane

CAS Number

2855-19-8

Product Name

1,2-Epoxydodecane

IUPAC Name

2-decyloxirane

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3

InChI Key

MPGABYXKKCLIRW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1CO1

solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Canonical SMILES

CCCCCCCCCCC1CO1

The exact mass of the compound 1,2-Epoxydodecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6785. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Epoxydodecane (CAS 2855-19-8) is a linear, 12-carbon aliphatic terminal epoxide that serves as a critical reactive intermediate, reactive diluent, and monomer in advanced chemical manufacturing. Characterized by its highly strained three-membered oxirane ring situated at the terminal position of a hydrophobic dodecyl chain, it is a colorless liquid at room temperature with a boiling point of approximately 124–125 °C at 15 mmHg. In industrial procurement, it is primarily valued for its dual functionality: the terminal epoxide enables highly efficient nucleophilic ring-opening and copolymerization, while the C10 alkyl tail imparts significant hydrophobicity, free volume, and viscosity-reducing properties to downstream formulations. It is heavily utilized in the synthesis of low-Tg polycarbonates, regioselective chlorohydrins, and as a zero-VOC reactive diluent in high-performance epoxy resins [1].

Generic substitution of 1,2-epoxydodecane with shorter-chain aliphatic epoxides (like 1,2-epoxyhexane) or internal isomers (like 2,3-epoxydodecane) frequently results in process failures or degraded material performance. Substituting with internal epoxides drastically reduces ring-opening regioselectivity, leading to inseparable product mixtures rather than pure target derivatives [1]. Furthermore, attempting to use shorter-chain terminal epoxides in polymer synthesis alters the steric environment, which not only decreases the selectivity toward linear polycarbonates in favor of unwanted cyclic carbonates, but also fails to provide the necessary free volume required to achieve low glass transition temperatures (Tg) in flexible rubbers and sealants [2]. Consequently, 1,2-epoxydodecane cannot be swapped for generic analogs without compromising yield, purity, and the thermomechanical properties of the final product.

Regioselectivity in Halogenative Ring-Opening

When subjected to titanium-mediated ring-opening, 1,2-epoxydodecane demonstrates strict regiocontrol compared to its internal isomer, 2,3-epoxydodecane. Utilizing TiCl4 in CH2Cl2, 1,2-epoxydodecane exclusively yields the C-2 attack chlorohydrin product, and with TiCl(O-i-Pr)3 in DMF, it selectively yields the C-1 attack product. In stark contrast, the internal 2,3-epoxydodecane exhibits little to no regioselectivity under identical conditions, producing complex, difficult-to-separate mixtures [1].

Evidence DimensionRegioselectivity of ring-opening to chlorohydrins
Target Compound DataExclusive C-1 or C-2 product formation depending on catalyst
Comparator Or Baseline2,3-Epoxydodecane (internal isomer): Little to no regioselectivity (mixed isomers)
Quantified Difference>99% regioselectivity vs. non-selective mixture
ConditionsTiCl4 in CH2Cl2 or TiCl(O-i-Pr)3 in DMF at room temperature

Buyers synthesizing specific dodecyl-chlorohydrins or amino alcohols must procure the terminal 1,2-epoxide to avoid the costly and complex downstream separation of isomers.

Linear Polycarbonate Selectivity in CO2 Copolymerization

In the synthesis of CO2-based polycarbonates, the chain length of the aliphatic epoxide directly impacts the selectivity toward the desired linear polymer versus the cyclic carbonate byproduct. At 45 °C, 1,2-epoxydodecane achieves a remarkable 95% selectivity for linear poly(1,2-dodecene carbonate). Under the same conditions, the shorter-chain 1,2-epoxyhexane achieves only 77% selectivity, with a significantly higher fraction of cyclic carbonate waste. The increased steric bulk of the C12 chain is hypothesized to hamper the intramolecular ring closure that leads to cyclic byproducts[1].

Evidence DimensionSelectivity towards linear polycarbonate vs. cyclic carbonate
Target Compound Data95% selectivity for linear polycarbonate
Comparator Or Baseline1,2-Epoxyhexane (C6 analog): 77% selectivity
Quantified Difference18% absolute increase in linear polymer selectivity
ConditionsCopolymerization with CO2 at 45 °C using an aluminum complex catalyst

Procuring the C12 epoxide maximizes polymer yield and minimizes cyclic carbonate waste when engineering low-Tg, flexible CO2-based polycarbonates.

Glass Transition Temperature (Tg) Control in Elastic Rubbers

The length of the aliphatic side chain in epoxide monomers directly dictates the thermomechanical properties of the resulting polymers. Polycarbonates synthesized from 1,2-epoxydodecane exhibit significantly lower glass transition temperatures (Tg) compared to those derived from shorter-chain analogs like 1,2-epoxyhexane. The extended C10 alkyl tail of 1,2-epoxydodecane increases the free volume between polymer chains, reducing dipolar interactions and resulting in a polymer that acts as a low-viscosity fluid at room temperature, potentially exhibiting liquid crystal behavior [1].

Evidence DimensionGlass transition temperature (Tg) and ambient state
Target Compound DataPoly(1,2-dodecene carbonate): Low Tg, low-viscosity fluid at room temperature
Comparator Or BaselinePoly(1,2-hexene carbonate): Higher Tg, more rigid structure
Quantified DifferenceMonotonic decrease in Tg as chain length increases from C6 to C12
ConditionsThermomechanical evaluation of CO2-epoxide copolymers

Allows polymer chemists to precisely tune the flexibility and thermal operating window of elastic rubbers and sealants by selecting the C12 monomer over shorter analogs.

Formulation Flowability via Reactive Dilution

In structural adhesives and coatings, high-viscosity epoxy resins often require dilution to achieve workable flow characteristics. 1,2-Epoxydodecane serves as a monofunctional reactive diluent that lowers the viscosity of the uncured mixture. Unlike volatile organic solvents that evaporate and cause shrinkage, the terminal epoxide group of 1,2-epoxydodecane ensures it is covalently incorporated into the cross-linked network during curing. This provides a distinct advantage over non-reactive diluents by maintaining the mechanical integrity and chemical resistance of the final cured product [1].

Evidence DimensionPre-cure viscosity and matrix integration
Target Compound DataReduces viscosity and covalently bonds into the matrix
Comparator Or BaselineNon-reactive solvents: Reduce viscosity but evaporate (causing shrinkage/VOCs)
Quantified DifferenceMaintains 100% solids formulation (zero VOC) while achieving flowability
ConditionsPreparation of curable epoxy adhesives and potting compounds

Enables industrial formulators to achieve the necessary flow and wetting properties for complex molds and laminates without compromising the structural integrity of the cured resin.

Regioselective Synthesis of Dodecyl Chlorohydrins and Amino Alcohols

Due to its highly selective ring-opening behavior, 1,2-epoxydodecane is the optimal precursor for synthesizing specific C12 chlorohydrins, amino alcohols, and functionalized surfactants. Unlike internal epoxides that yield complex mixtures, this terminal epoxide ensures high-purity product formation, reducing the need for expensive chromatographic purification steps in pharmaceutical and specialty chemical manufacturing[1].

Production of Low-Tg CO2-Based Polycarbonates and Elastic Rubbers

In polymer chemistry, 1,2-epoxydodecane is utilized to copolymerize with CO2 to form polycarbonates with exceptionally low glass transition temperatures. Its long aliphatic chain provides the necessary free volume to create flexible, low-viscosity fluids at room temperature, which can be cross-linked into advanced elastic rubbers and sealants. Furthermore, its use maximizes linear polymer yield while suppressing cyclic carbonate byproducts [2].

Low-VOC Reactive Diluent for High-Performance Epoxy Resins

For industrial adhesives, laminates, and potting compounds, 1,2-epoxydodecane is employed as a reactive diluent. It effectively lowers the pre-cure viscosity of heavy epoxy base resins (like DGEBA) to improve substrate wetting and allow for higher filler loading. Because it reacts fully with the amine or anhydride hardeners, it eliminates the VOC emissions and shrinkage associated with traditional solvent-borne systems [3].

Physical Description

1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992)
Liquid

XLogP3

5.2

Boiling Point

255 to 257 °F at 15 mm Hg (NTP, 1992)

Flash Point

112 °F (NTP, 1992)

Density

0.844 (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.25 mm Hg at 77 °F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

2855-19-8

Wikipedia

1,2-epoxydodecane

Methods of Manufacturing

PROBABLY BY REACTION OF 1-DODECENE WITH A PEROXY ACID, EG, PERACETIC ACID

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-decyl-: ACTIVE

Dates

Last modified: 08-16-2023

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